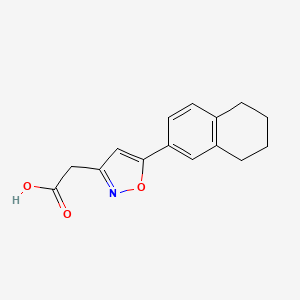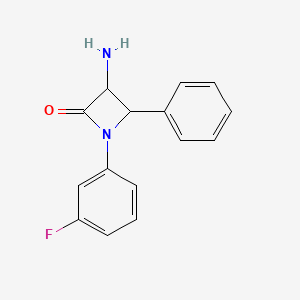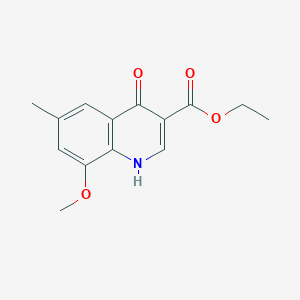![molecular formula C18H14O2 B11858654 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one CAS No. 114208-70-7](/img/structure/B11858654.png)
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one is a heterocyclic compound that features a fused ring system combining indene and pyran structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone derivatives with phenyl-substituted pyran intermediates. The reaction conditions often require the use of catalysts such as Lewis acids (e.g., AlCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative used as a protecting group for alcohols in organic synthesis.
Uniqueness
3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound in various research and industrial applications, distinguishing it from simpler pyran or indene derivatives.
Propiedades
Número CAS |
114208-70-7 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
3-phenyl-4,9-dihydro-3H-indeno[2,1-b]pyran-2-one |
InChI |
InChI=1S/C18H14O2/c19-18-15(12-6-2-1-3-7-12)11-16-14-9-5-4-8-13(14)10-17(16)20-18/h1-9,15H,10-11H2 |
Clave InChI |
BPPPHWGFPKNDEM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
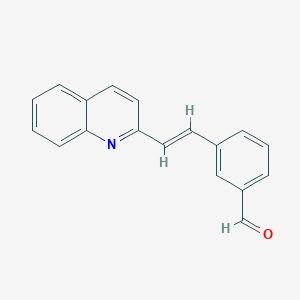

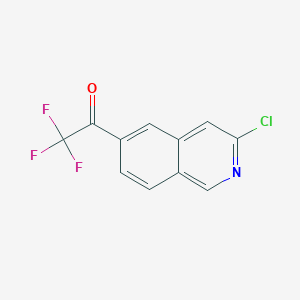
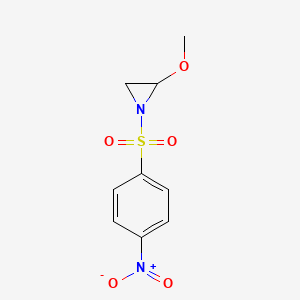

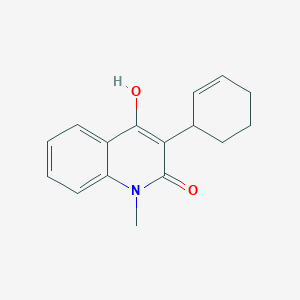

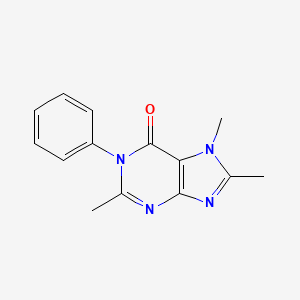
![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)

